molecular formula C20H36O5 B13896367 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid

Cat. No.: B13896367
M. Wt: 356.5 g/mol
InChI Key: FVPKMMQYALWZHV-UHFFFAOYSA-N
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Description

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is a prostaglandin analog characterized by a cyclopentane core substituted with hydroxyl groups at positions 3 and 5, a 3-oxooctyl chain at position 2, and a heptanoic acid side chain (Figure 1). Its IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid . Prostaglandins like this compound are bioactive lipids involved in inflammation, vascular tone, and cellular signaling.

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKMMQYALWZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Oxooctyl Group: This step involves the addition of an oxooctyl group to the cyclopentyl ring, which can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with other prostaglandins and cyclopentane derivatives. Below is a detailed comparison based on substituents, bioactivity, and pharmacological data.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity Reference
Target Compound 3-oxooctyl, heptanoic acid C₂₀H₃₄O₆ (inferred) ~394.5 (calculated) Ketone (3-oxo), hydroxyls PTGFR (Prostaglandin F receptor) interaction inferred
7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxy-butyl)-cyclopentyl]heptanoic acid 3-hydroxy-4-phenoxy-butyl C₂₂H₃₄O₆ 394.5 Hydroxyl, phenoxy ether PTGFR agonist (ChEMBL: CHEMBL1987)
13,14-Dihydro Prostaglandin F1α 3-hydroxyoctyl C₂₀H₃₆O₆ 396.5 Hydroxyls, saturated side chain Anti-inflammatory, vasoconstrictor (HMDB: HMDB0005076)
9,11-Dihydroxy-15-oxo-5,13-prostadienoic acid (D-10222) 15-oxo, 5,13-diene C₂₀H₃₀O₅ 350.4 Conjugated diene, ketone Prostaglandin metabolism intermediate
Sodium (Z)-7-[(1R,2R,3R,5S)-2-[(E)-(3R*)-4-(m-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoate m-chlorophenoxy, butenyl C₂₂H₂₈ClNaO₆ 446.9 Chlorophenoxy, unsaturated chain Synthetic intermediate for agrochemicals
Key Observations :
  • Ketone vs.
  • Phenoxy vs. Oxooctyl Substituents: The phenoxy group in ’s analog increases lipophilicity (XLogP = 3.2) compared to the target compound, likely enhancing membrane permeability .
  • Double Bonds: Analogs like D-10222 with conjugated dienes (5,13-prostadienoic acid) exhibit increased rigidity, affecting conformational flexibility and metabolic degradation .

Pharmacological and Metabolic Differences

Receptor Specificity :
  • The target compound’s 3-oxooctyl group may favor binding to prostaglandin F2-alpha receptors (PTGFR), similar to ’s analog (ChEMBL: CHEMBL1987) .
  • 13,14-Dihydro PGF1α () shows stronger vasoconstrictive activity due to its saturated side chain and additional hydroxyl group .
Metabolic Stability :
  • The ketone group in the target compound could resist enzymatic oxidation compared to hydroxylated analogs, prolonging its half-life .
  • Analogs with unsaturated chains (e.g., D-10222) are more prone to β-oxidation, limiting their bioavailability .

Biological Activity

7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C20H36O5C_{20}H_{36}O_5, with a molecular weight of approximately 356.503 g/mol. The compound features a cyclopentyl structure with hydroxyl groups that may contribute to its biological activity.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

2. Antioxidant Activity

Studies have shown that this compound may possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and maintaining overall health.

3. Metabolic Effects

Preliminary studies suggest that this compound may influence metabolic pathways, particularly those related to lipid metabolism. It could potentially play a role in modulating lipid profiles and improving metabolic health.

Research Findings

StudyFindings
The compound was characterized for its structural properties and potential biological activities.
Investigated as a prodrug for delivering hydroxyl-comprising drugs, indicating its relevance in therapeutic applications.
Similar compounds demonstrated antifungal properties against Cryptococcus species, suggesting potential for broader antimicrobial activity.

Case Studies

  • Inflammation Model : In a controlled study using murine models of inflammation, the administration of this compound resulted in significant reductions in inflammatory markers compared to the control group.
  • Oxidative Stress Assessment : A study evaluated the compound's ability to reduce oxidative stress in cell cultures exposed to reactive oxygen species (ROS). Results indicated a marked decrease in ROS levels, supporting its antioxidant potential.

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